Methyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate Methyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate
Brand Name: Vulcanchem
CAS No.: 2090828-24-1
VCID: VC6035121
InChI: InChI=1S/C9H5BrF4O2/c1-16-8(15)6-5(11)3-2-4(7(6)10)9(12,13)14/h2-3H,1H3
SMILES: COC(=O)C1=C(C=CC(=C1Br)C(F)(F)F)F
Molecular Formula: C9H5BrF4O2
Molecular Weight: 301.035

Methyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate

CAS No.: 2090828-24-1

Cat. No.: VC6035121

Molecular Formula: C9H5BrF4O2

Molecular Weight: 301.035

* For research use only. Not for human or veterinary use.

Methyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate - 2090828-24-1

Specification

CAS No. 2090828-24-1
Molecular Formula C9H5BrF4O2
Molecular Weight 301.035
IUPAC Name methyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate
Standard InChI InChI=1S/C9H5BrF4O2/c1-16-8(15)6-5(11)3-2-4(7(6)10)9(12,13)14/h2-3H,1H3
Standard InChI Key PVZVIHCUXKVVFI-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C=CC(=C1Br)C(F)(F)F)F

Introduction

Chemical Identity and Structural Features

Methyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate belongs to the class of fluorinated benzoate esters. Its IUPAC name is methyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate, and its structural identity is further defined by the following identifiers:

PropertyValue
Molecular FormulaC₉H₅BrF₄O₂
Molecular Weight301.035 g/mol
SMILESCOC(=O)C1=C(C=CC(=C1Br)C(F)(F)F)F
InChIKeyPVZVIHCUXKVVFI-UHFFFAOYSA-N
CAS Number2090828-24-1
PubChem Compound ID131310739

The compound’s structure is distinguished by the strategic placement of halogens and the trifluoromethyl group, which collectively enhance its reactivity in substitution and coupling reactions. The bromine atom serves as a leaving group, while the fluorine and trifluoromethyl groups stabilize the aromatic ring through electron-withdrawing effects.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of methyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate involves multi-step organic reactions, often beginning with o-fluorobenzonitrile as a precursor. A patented method (CN102795993B) outlines a four-step process to synthesize 2-bromo-6-fluorobenzoic acid, which can subsequently undergo esterification to yield the target compound :

A final esterification step with methanol introduces the methyl ester group, completing the synthesis. Industrial-scale production often employs continuous flow reactors to enhance yield and purity.

Optimization Challenges

Applications in Pharmaceutical Chemistry

Role as a Synthetic Intermediate

Comparative Analysis of Related Compounds

Compound NameSubstituentsMolecular WeightKey Applications
2-Bromo-6-fluorobenzoic acidBr (2), F (6), COOH (1)233.01 g/molPrecursor for ester synthesis
Methyl 3-bromo-5-(trifluoromethyl)benzoateBr (3), CF₃ (5)283.04 g/molMeta-directed coupling
Ethyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoateCl (2), F (5), CF₃ (3)270.61 g/molAgrochemical intermediates

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator